molecular formula C20H19F2N3OS B2644032 1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide CAS No. 404842-70-2

1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No. B2644032
CAS RN: 404842-70-2
M. Wt: 387.45
InChI Key: WQWSITDGZPDJFG-UHFFFAOYSA-N
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Description

1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a useful research compound. Its molecular formula is C20H19F2N3OS and its molecular weight is 387.45. The purity is usually 95%.
BenchChem offers high-quality 1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research in the area of heterocyclic chemistry involves the synthesis and characterization of novel compounds that can serve as building blocks for pharmaceuticals. For instance, compounds with the tetrahydrothieno[2,3-c]isoquinoline moiety have been synthesized and characterized for their potential pharmacological activities. A study by Zaki et al. (2017) detailed the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives and their pyrimidine variants through acetylation and nucleophilic substitution reactions. These molecules are targeted for future investigations into their pharmacological activities, indicating a methodological approach to developing new therapeutic agents (Zaki, Radwan, & El-Dean, 2017).

Polymer Science Applications

In the field of polymer science, the synthesis of novel polyimides from aromatic tetracarboxylic dianhydrides and diamines, including those related to the isoquinoline structure, has been explored. Imai, Maldar, and Kakimoto (1984) synthesized soluble polyimides from 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene and aromatic tetracarboxylic dianhydrides, showcasing the application of isoquinoline-related compounds in creating materials with high thermal stability and solubility in organic solvents (Imai, Maldar, & Kakimoto, 1984).

Antimicrobial and Antitumor Activities

Isoquinoline derivatives have also been investigated for their antimicrobial and antitumor activities. Desai, Shihora, and Moradia (2007) synthesized new quinazolines with potential antimicrobial properties, indicating the versatility of isoquinoline-related compounds in developing agents against various pathogens (Desai, Shihora, & Moradia, 2007). Furthermore, Liu et al. (1995) explored the antitumor activity of isoquinoline-1-carboxaldehyde thiosemicarbazone derivatives, underscoring the potential of such compounds in cancer therapy (Liu, Lin, Penketh, & Sartorelli, 1995).

properties

IUPAC Name

1-amino-N-(2,4-difluorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3OS/c1-2-14-11-5-3-4-6-12(11)16-17(23)18(27-20(16)25-14)19(26)24-15-8-7-10(21)9-13(15)22/h7-9H,2-6,23H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWSITDGZPDJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=C(C=C(C=C4)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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